molecular formula C14H14N6O2S B2715487 2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide CAS No. 2415624-33-6

2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B2715487
CAS No.: 2415624-33-6
M. Wt: 330.37
InChI Key: FDGOOUYAFGUJKX-UHFFFAOYSA-N
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Description

2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine core fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as kinases and enzymes. By binding to the active sites of these proteins, the compound can inhibit their activity, leading to downstream effects on cellular processes. This inhibition can result in the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide stands out due to its combined imidazo[1,2-b]pyridazine and thiazole structure, which imparts unique chemical properties and biological activities. This dual functionality enhances its potential as a therapeutic agent and a versatile tool in chemical research .

Properties

IUPAC Name

2-(imidazo[1,2-b]pyridazine-6-carbonylamino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-8-11(13(22)19(2)3)23-14(16-8)17-12(21)9-4-5-10-15-6-7-20(10)18-9/h4-7H,1-3H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGOOUYAFGUJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NN3C=CN=C3C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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